molecular formula C9H10ClNO2S B1357360 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride CAS No. 195987-27-0

3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride

Cat. No.: B1357360
CAS No.: 195987-27-0
M. Wt: 231.7 g/mol
InChI Key: BFBQTBDTSDOYAE-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require heating and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological molecules. In medicinal chemistry, this reactivity is exploited to design inhibitors that can target specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other isoquinoline derivatives. This makes it particularly useful in the synthesis of sulfonamide-based drugs and other sulfonyl-containing compounds .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBQTBDTSDOYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588129
Record name 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195987-27-0
Record name 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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